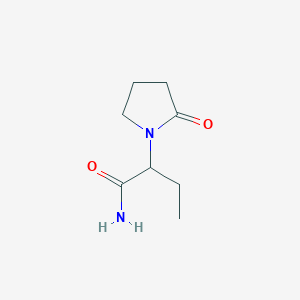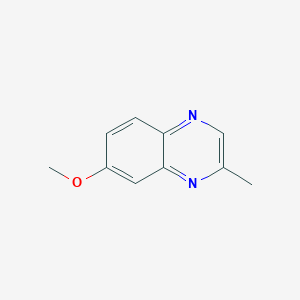
7-Methoxy-2-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-methylquinoxaline is a heterocyclic organic compound that belongs to the class of quinoxalines. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methylquinoxaline is not well understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA, leading to changes in their conformation and function. It has been suggested that the fluorescent properties of 7-Methoxy-2-methylquinoxaline are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
Effets Biochimiques Et Physiologiques
7-Methoxy-2-methylquinoxaline has been shown to have minimal toxicity and no significant physiological effects at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause cell death. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Methoxy-2-methylquinoxaline in lab experiments is its excellent photostability and high quantum yield, which make it an ideal fluorescent probe for imaging and tracking biological molecules. However, its limitations include its potential toxicity at high concentrations, which can interfere with cellular processes and cause cell death.
Orientations Futures
There are several future directions for the use of 7-Methoxy-2-methylquinoxaline in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biological molecules. Another direction is in the development of new inhibitors of protein kinase activity, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 7-Methoxy-2-methylquinoxaline and its potential interactions with biomolecules.
Méthodes De Synthèse
The synthesis of 7-Methoxy-2-methylquinoxaline involves the reaction of 2-methylquinoxaline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-Methoxy-2-methylquinoxaline has been extensively used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, DNA, and RNA. It has been found to have excellent photostability and high quantum yield, making it a popular choice for imaging and tracking biological molecules in real-time. Additionally, it has been used as a probe for the detection of reactive oxygen species and as an inhibitor of protein kinase activity.
Propriétés
Numéro CAS |
146294-18-0 |
|---|---|
Nom du produit |
7-Methoxy-2-methylquinoxaline |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
7-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |
Clé InChI |
SEDNDIKCVGDVQR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
SMILES canonique |
CC1=CN=C2C=CC(=CC2=N1)OC |
Synonymes |
Quinoxaline, 7-methoxy-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



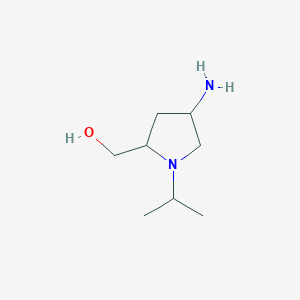
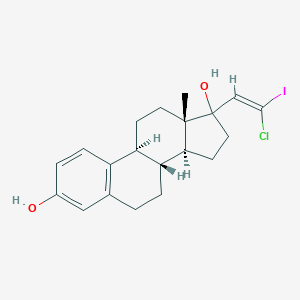
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
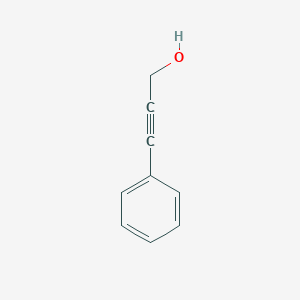
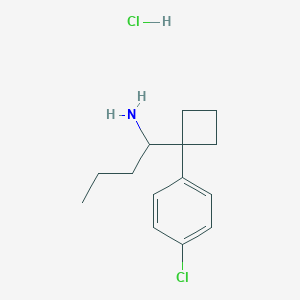

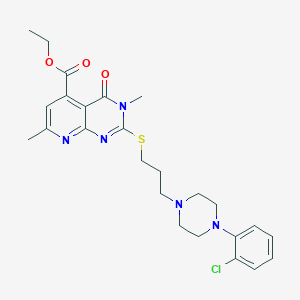
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
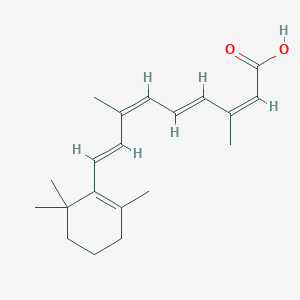
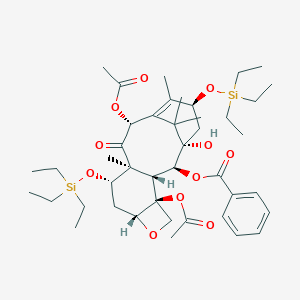
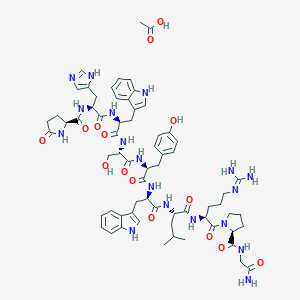
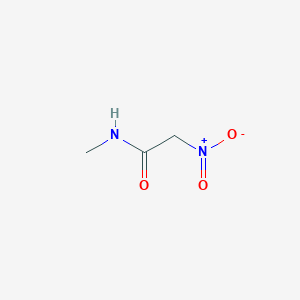
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
